molecular formula C13H11N3O3 B12120515 N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide

N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide

Cat. No.: B12120515
M. Wt: 257.24 g/mol
InChI Key: PPJLGTXPPYMJKH-UHFFFAOYSA-N
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Description

2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

The synthesis of 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) involves multiple steps, typically starting with the preparation of the furan ring and the quinazolinone structure separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Scientific Research Applications

2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Compared to other furan derivatives, 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) stands out due to its unique combination of a furan ring and a quinazolinone moiety. Similar compounds include:

    2-Furancarboxamide: A simpler structure with only the furan ring.

    Quinazolinone derivatives: Compounds with the quinazolinone structure but lacking the furan ring.

This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-10-4-1-3-9-8(10)7-14-13(15-9)16-12(18)11-5-2-6-19-11/h2,5-7H,1,3-4H2,(H,14,15,16,18)

InChI Key

PPJLGTXPPYMJKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CO3

Origin of Product

United States

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